3-Bromo-N-ethyl-5-methylbenzamide
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Overview
Description
3-Bromo-N-ethyl-5-methylbenzamide is an organic compound with the molecular formula C10H12BrNO. It is a derivative of benzamide, featuring a bromine atom at the 3-position, an ethyl group at the nitrogen atom, and a methyl group at the 5-position of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-bromobenzoic acid as the starting material.
Esterification: The carboxylic acid group of 3-bromobenzoic acid is first converted to an ester using an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., sulfuric acid).
Amidation: The ester is then converted to the corresponding amide using ammonia or an amine (e.g., ethylamine) under high temperature and pressure conditions.
Methylation: Finally, the benzamide is methylated at the 5-position using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 3-ethyl-5-methylbenzamide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to 3-bromo-N-ethyl-5-methylbenzoic acid.
Reduction: Reduction can yield 3-ethyl-5-methylbenzamide.
Substitution: Substitution reactions can produce compounds such as 3-hydroxy-N-ethyl-5-methylbenzamide or 3-amino-N-ethyl-5-methylbenzamide.
Scientific Research Applications
3-Bromo-N-ethyl-5-methylbenzamide has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It is utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-Bromo-N-ethyl-5-methylbenzamide exerts its effects depends on its molecular targets and pathways involved. For example, in biochemical studies, it may inhibit specific enzymes by binding to their active sites, thereby modulating biological processes.
Comparison with Similar Compounds
3-Bromo-N-ethyl-5-methylbenzamide is compared with other similar compounds to highlight its uniqueness:
3-Bromo-N-methylbenzamide: Similar structure but lacks the ethyl group at the nitrogen atom.
3-Bromo-N-ethylbenzamide: Similar structure but lacks the methyl group at the 5-position.
3-Chloro-N-ethyl-5-methylbenzamide: Similar structure but with a chlorine atom instead of bromine.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Properties
IUPAC Name |
3-bromo-N-ethyl-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-3-12-10(13)8-4-7(2)5-9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLNCJRIXPMMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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